Cas no 2138531-31-2 (tert-butyl 7-(hydroxymethyl)-3,4-dihydrospiro1,4-benzoxazine-2,1'-cyclopropane-4-carboxylate)

Tert-butyl 7-(hydroxymethyl)-3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane]-4-carboxylate is a specialized spirocyclic compound featuring a benzoxazine core fused with a cyclopropane ring. Its structure incorporates a hydroxymethyl group at the 7-position and a tert-butyl ester at the 4-position, offering versatility in synthetic applications. The spirocyclic framework enhances molecular rigidity, which can be advantageous in medicinal chemistry for improving binding selectivity and metabolic stability. The hydroxymethyl group provides a reactive handle for further derivatization, while the tert-butyl ester serves as a protecting group for carboxylic acid functionality. This compound is particularly useful in the development of pharmacophores and as an intermediate in organic synthesis. Its well-defined stereochemistry and functional group compatibility make it valuable for exploratory research.
tert-butyl 7-(hydroxymethyl)-3,4-dihydrospiro1,4-benzoxazine-2,1'-cyclopropane-4-carboxylate structure
2138531-31-2 structure
Product name:tert-butyl 7-(hydroxymethyl)-3,4-dihydrospiro1,4-benzoxazine-2,1'-cyclopropane-4-carboxylate
CAS No:2138531-31-2
MF:C16H21NO4
Molecular Weight:291.34224486351
CID:6015161
PubChem ID:165748639

tert-butyl 7-(hydroxymethyl)-3,4-dihydrospiro1,4-benzoxazine-2,1'-cyclopropane-4-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 7-(hydroxymethyl)-3,4-dihydrospiro1,4-benzoxazine-2,1'-cyclopropane-4-carboxylate
    • tert-butyl 7-(hydroxymethyl)-3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane]-4-carboxylate
    • EN300-1129133
    • 2138531-31-2
    • インチ: 1S/C16H21NO4/c1-15(2,3)21-14(19)17-10-16(6-7-16)20-13-8-11(9-18)4-5-12(13)17/h4-5,8,18H,6-7,9-10H2,1-3H3
    • InChIKey: XOGCEIKNTLOKSG-UHFFFAOYSA-N
    • SMILES: O1C2C=C(CO)C=CC=2N(C(=O)OC(C)(C)C)CC21CC2

計算された属性

  • 精确分子量: 291.14705815g/mol
  • 同位素质量: 291.14705815g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 21
  • 回転可能化学結合数: 3
  • 複雑さ: 413
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.9
  • トポロジー分子極性表面積: 59Ų

tert-butyl 7-(hydroxymethyl)-3,4-dihydrospiro1,4-benzoxazine-2,1'-cyclopropane-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1129133-5.0g
tert-butyl 7-(hydroxymethyl)-3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane]-4-carboxylate
2138531-31-2
5g
$2981.0 2023-06-09
Enamine
EN300-1129133-0.25g
tert-butyl 7-(hydroxymethyl)-3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane]-4-carboxylate
2138531-31-2 95%
0.25g
$946.0 2023-10-26
Enamine
EN300-1129133-1g
tert-butyl 7-(hydroxymethyl)-3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane]-4-carboxylate
2138531-31-2 95%
1g
$1029.0 2023-10-26
Enamine
EN300-1129133-2.5g
tert-butyl 7-(hydroxymethyl)-3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane]-4-carboxylate
2138531-31-2 95%
2.5g
$2014.0 2023-10-26
Enamine
EN300-1129133-10.0g
tert-butyl 7-(hydroxymethyl)-3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane]-4-carboxylate
2138531-31-2
10g
$4421.0 2023-06-09
Enamine
EN300-1129133-0.05g
tert-butyl 7-(hydroxymethyl)-3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane]-4-carboxylate
2138531-31-2 95%
0.05g
$864.0 2023-10-26
Enamine
EN300-1129133-1.0g
tert-butyl 7-(hydroxymethyl)-3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane]-4-carboxylate
2138531-31-2
1g
$1029.0 2023-06-09
Enamine
EN300-1129133-10g
tert-butyl 7-(hydroxymethyl)-3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane]-4-carboxylate
2138531-31-2 95%
10g
$4421.0 2023-10-26
Enamine
EN300-1129133-0.5g
tert-butyl 7-(hydroxymethyl)-3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane]-4-carboxylate
2138531-31-2 95%
0.5g
$987.0 2023-10-26
Enamine
EN300-1129133-0.1g
tert-butyl 7-(hydroxymethyl)-3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane]-4-carboxylate
2138531-31-2 95%
0.1g
$904.0 2023-10-26

tert-butyl 7-(hydroxymethyl)-3,4-dihydrospiro1,4-benzoxazine-2,1'-cyclopropane-4-carboxylate 関連文献

tert-butyl 7-(hydroxymethyl)-3,4-dihydrospiro1,4-benzoxazine-2,1'-cyclopropane-4-carboxylateに関する追加情報

Comprehensive Guide to tert-butyl 7-(hydroxymethyl)-3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane]-4-carboxylate (CAS No. 2138531-31-2)

tert-butyl 7-(hydroxymethyl)-3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane]-4-carboxylate (CAS No. 2138531-31-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This spirocyclic derivative combines a benzoxazine core with a cyclopropane ring, offering unique structural features that make it valuable for drug discovery and material science applications. The presence of both hydroxymethyl and tert-butyl carboxylate functional groups enhances its reactivity and potential as a versatile intermediate.

Researchers are increasingly interested in spirocyclic compounds like this one due to their three-dimensional complexity, which often translates to improved binding affinity in drug-target interactions. The cyclopropane moiety, in particular, is known to impart metabolic stability, making this compound a promising candidate for medicinal chemistry applications. Recent studies highlight the growing demand for such rigid molecular scaffolds in the development of new therapeutic agents.

The synthesis of tert-butyl 7-(hydroxymethyl)-3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane]-4-carboxylate typically involves multi-step organic transformations, with careful control of stereochemistry being crucial. Pharmaceutical companies are exploring its potential as a key intermediate in the production of CNS-active compounds, given the benzoxazine structure's prevalence in neurologically active molecules. The compound's lipophilicity and hydrogen bonding capacity make it particularly interesting for blood-brain barrier penetration studies.

From a commercial perspective, the market for advanced pharmaceutical intermediates like this one is expanding rapidly. With CAS No. 2138531-31-2 being relatively new, there is growing patent activity surrounding its derivatives and synthetic methods. Contract research organizations are reporting increased inquiries about this spirocyclic building block, especially from companies developing treatments for neurodegenerative diseases and mood disorders.

The stability profile of tert-butyl 7-(hydroxymethyl)-3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane]-4-carboxylate makes it suitable for various formulation studies. Its crystalline nature at room temperature facilitates purification and handling, while the tert-butyl ester group provides excellent protection for the carboxylic acid functionality during synthetic sequences. These characteristics align well with current industry needs for process-friendly intermediates in drug development pipelines.

Analytical characterization of this compound typically involves advanced techniques such as HPLC-MS, NMR spectroscopy, and X-ray crystallography. The structural confirmation of the spiro junction and cyclopropane ring requires particular attention, as these features are critical to the molecule's properties. Recent publications have demonstrated innovative synthetic routes to this scaffold, highlighting its importance in modern fragment-based drug design approaches.

Environmental and safety considerations for CAS 2138531-31-2 follow standard laboratory chemical handling protocols. While not classified as hazardous under current regulations, proper personal protective equipment is recommended when working with this compound. The pharmaceutical industry's focus on green chemistry principles has led to investigations into more sustainable production methods for such high-value intermediates.

Looking forward, the scientific community anticipates growing applications for tert-butyl 7-(hydroxymethyl)-3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane]-4-carboxylate in both small molecule therapeutics and materials science. Its unique combination of structural rigidity and functional group diversity positions it as a valuable tool for addressing current challenges in drug discovery and molecular engineering. As research continues, we expect to see more publications and patents featuring this intriguing compound and its derivatives.

おすすめ記事

推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.